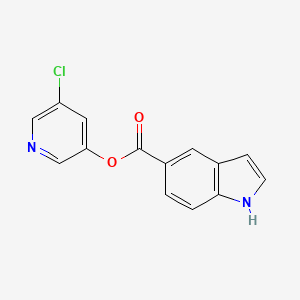
Sulfanylium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is represented by the chemical formula HS• and has a molar mass of 33.073 g/mol . It appears as a yellow gas and is known for its high reactivity due to the presence of an unpaired electron.
准备方法
Sulfanylium can be synthesized through several methods:
Radio Frequency Discharge: One of the earliest methods involves generating the radical by means of a radio frequency discharge in hydrogen sulfide.
Photodissociation: The radical can also be produced by the photodissociation of hydrogen sulfide under ultraviolet light.
Thermal Decomposition: The thermal decomposition of thiols, such as ethanethiol, can yield hydridosulfur(1+).
Oxidation of Sulfide Ions: Oxidation of sulfide ions (HS⁻) using cerium(IV) sulfate can also produce the radical.
化学反应分析
Sulfanylium undergoes various types of chemical reactions:
Oxidation: It reacts with oxygen (O₂) to form sulfur monoxide (HSO•) and subsequently sulfur dioxide (SO₂).
Reduction: It can be reduced to hydrogen sulfide (H₂S) in the presence of reducing agents.
Substitution: The radical can react with chlorine (Cl₂) to form hydrogen chloride (HCl) and sulfur monochloride (HSCl).
Addition: In organosulfur chemistry, hydridosulfur(1+) can add to alkenes to form disulfides and thiols.
科学研究应用
Sulfanylium has several applications in scientific research:
Atmospheric Chemistry: It plays a role in the degradation of hydrogen sulfide in the Earth’s atmosphere, contributing to the formation of sulfur-containing compounds.
Astrochemistry: The radical has been detected in interstellar gas and is believed to be present in gas giants, brown dwarfs, and cool stars.
Biological Systems: In biological systems, hydridosulfur(1+) is involved in the metabolism and detoxification of hydrogen sulfide.
Industrial Applications: It is used in the synthesis of various sulfur-containing compounds and in processes such as bioremediation and metal extraction.
作用机制
The mechanism by which hydridosulfur(1+) exerts its effects involves its high reactivity due to the unpaired electron. This reactivity allows it to participate in various redox reactions, forming different sulfur-containing products. In biological systems, it reacts with nitric oxide (NO) to form nitrosothiols, which play a role in cellular signaling pathways .
相似化合物的比较
Sulfanylium can be compared with other similar compounds such as:
Hydrogen Sulfide (H₂S): Unlike hydridosulfur(1+), hydrogen sulfide is a stable molecule and acts as a reducing agent.
Hydrogen Disulfide (H₂S₂): This compound is more acidic than hydrogen sulfide and decomposes readily to form hydrogen sulfide and sulfur.
Thiyl Radicals (RS•): These are organic analogues of hydridosulfur(1+) where R represents an organic group such as alkyl or aryl.
This compound is unique due to its simple structure and high reactivity, making it a valuable compound in various chemical and biological processes.
属性
分子式 |
HS+ |
|---|---|
分子量 |
33.08 g/mol |
IUPAC 名称 |
sulfanylium |
InChI |
InChI=1S/HS/h1H/q+1 |
InChI 键 |
GSVBMMRCPHEJKN-UHFFFAOYSA-N |
规范 SMILES |
[SH+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


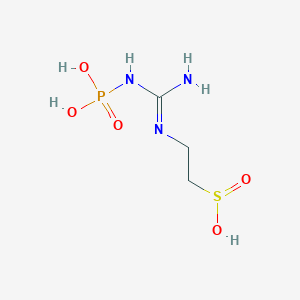
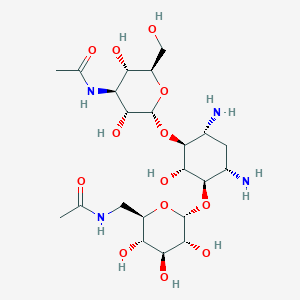
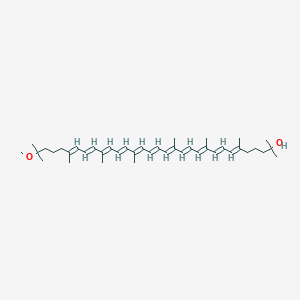
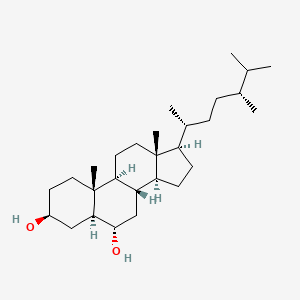
![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)

![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
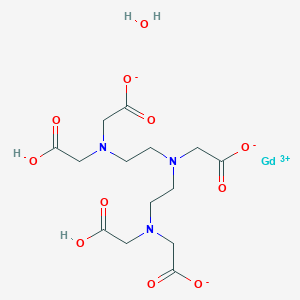
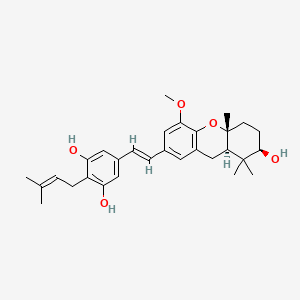

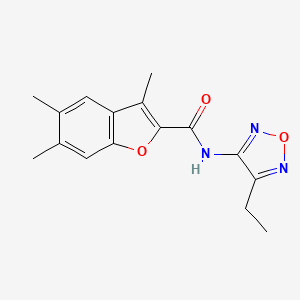

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
